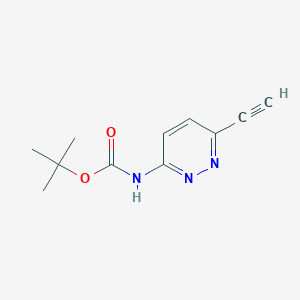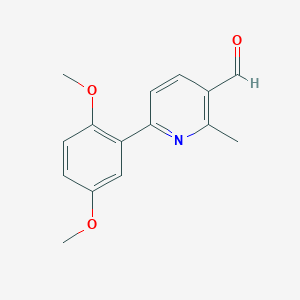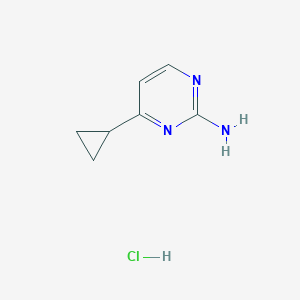![molecular formula C14H10BrF3N4O B11781731 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine CAS No. 1956382-27-6](/img/structure/B11781731.png)
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a complex organic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is unique due to the presence of both bromophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for various applications compared to similar compounds.
Propriétés
Numéro CAS |
1956382-27-6 |
|---|---|
Formule moléculaire |
C14H10BrF3N4O |
Poids moléculaire |
387.15 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine |
InChI |
InChI=1S/C14H10BrF3N4O/c1-6-9(7-2-4-8(15)5-3-7)20-10-11(19)21-13(14(16,17)18)22-12(10)23-6/h2-6H,1H3,(H2,19,21,22) |
Clé InChI |
WBEPYXCIVWVBAA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)






